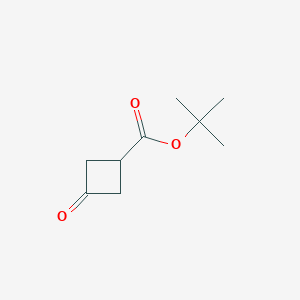
tert-Butyl 3-oxocyclobutanecarboxylate
Cat. No. B171776
Key on ui cas rn:
145549-76-4
M. Wt: 170.21 g/mol
InChI Key: JINYZTGTQXDUQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09034866B2
Procedure details


Into a 2000-mL 4-necked round-bottom flask was placed a solution of 3-oxocyclobutane-1-carboxylic acid (114 g, 999.13 mmol, 1.00 equiv) in dichloromethane (400 mL), 2-methylpropan-2-ol (102 g, 1.38 mol, 1.37 equiv), N,N-dimethylpyridin-4-amine (67.2 g, 550.06 mmol, 0.55 equiv), followed by the addition of a solution of N—(N-cyclohexylcarboximidoyl)cyclohexanamine (226.6 g, 1.10 mol, 1.10 equiv) in dichloromethane (300 mL) dropwise with stirring at room temperature over 25 min. The resulting solution was stifled overnight at room temperature. The solids were filtered out and the filtrate was washed with 2×500 mL of HCl (1 M) and 1×500 mL of saturated aqueous NaHCO3, and concentrated under vacuum. The residue was diluted with 500 mL of hexane. The mixture was decolorized by 50 g of active carbon and stirring for 3 minutes. The solids were filtered out and the filtrate was concentrated under vacuum to afford 102 g (60%) of tert-butyl 3-oxocyclobutane-1-carboxylate as a light yellow liquid.






Yield
60%
Identifiers


|
REACTION_CXSMILES
|
[O:1]=[C:2]1[CH2:5][CH:4]([C:6]([OH:8])=[O:7])[CH2:3]1.[CH3:9][C:10](O)([CH3:12])[CH3:11].C1CCC(N=C=NC2CCCCC2)CC1>ClCCl.CN(C)C1C=CN=CC=1>[O:1]=[C:2]1[CH2:5][CH:4]([C:6]([O:8][C:10]([CH3:12])([CH3:11])[CH3:9])=[O:7])[CH2:3]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
114 g
|
|
Type
|
reactant
|
|
Smiles
|
O=C1CC(C1)C(=O)O
|
|
Name
|
|
|
Quantity
|
102 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)(C)O
|
|
Name
|
|
|
Quantity
|
226.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C1CCC(CC1)N=C=NC2CCCCC2
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
|
Name
|
|
|
Quantity
|
67.2 g
|
|
Type
|
catalyst
|
|
Smiles
|
CN(C1=CC=NC=C1)C
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring at room temperature over 25 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Into a 2000-mL 4-necked round-bottom flask was placed
|
WAIT
|
Type
|
WAIT
|
|
Details
|
The resulting solution was stifled overnight at room temperature
|
|
Duration
|
8 (± 8) h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solids were filtered out
|
WASH
|
Type
|
WASH
|
|
Details
|
the filtrate was washed with 2×500 mL of HCl (1 M) and 1×500 mL of saturated aqueous NaHCO3
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under vacuum
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The residue was diluted with 500 mL of hexane
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirring for 3 minutes
|
|
Duration
|
3 min
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solids were filtered out
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated under vacuum
|
Outcomes


Product
Details
Reaction Time |
25 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O=C1CC(C1)C(=O)OC(C)(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 102 g | |
| YIELD: PERCENTYIELD | 60% | |
| YIELD: CALCULATEDPERCENTYIELD | 60% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
